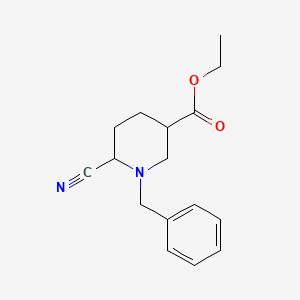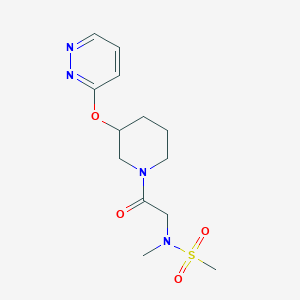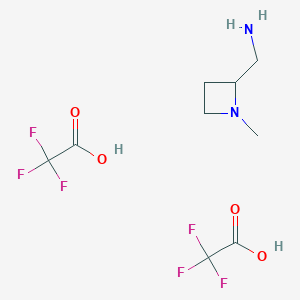
5-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)isoxazole-3-carboxamide is a structurally complex molecule that may be synthesized through various organic reactions. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and reactions of structurally related isoxazole and pyrazole derivatives, which can be informative for understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the use of catalysts and specific reagents to achieve high yields and purity. For instance, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides is achieved using TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature, resulting in high yield and purity . Similarly, a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines catalyzed by AgNTf2 leads to functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives with high yields . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of isoxazole and pyrazole derivatives is crucial for their biological activity. For example, the antiproliferative activity of pyrazole-3-carboxamide derivatives against human cancer cell lines is influenced by the presence of specific substituents on the pyrazole ring . The molecular structure of the compound , with its isoxazole ring and trifluoroethyl group, may similarly impact its chemical reactivity and potential biological activities.
Chemical Reactions Analysis
The reactivity of aminoazole-4-carboxylic acids with electrophiles has been studied, revealing that acylation and carbamoylation can lead to different products depending on the structure of the starting material . For instance, diacylation of aminoisoxazole-4-carboxylate results in (diacylamino)isoxazole-4-carboxylate, while cyclization occurs with aminopyrazole to produce pyrazolooxazinone . These reactions highlight the importance of the functional groups present in the molecule and their influence on the chemical behavior of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole and pyrazole derivatives can be influenced by the presence of trifluoromethyl groups and other substituents. For example, the introduction of a trifluoromethyl group can increase the lipophilicity of the molecule, which may affect its solubility and interaction with biological targets . The specific substituents and functional groups present in the compound of interest would similarly affect its physical and chemical properties, potentially impacting its stability, solubility, and reactivity.
Scientific Research Applications
Antiallergic Activity
Compounds with structural similarities to 5-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)isoxazole-3-carboxamide have been synthesized and evaluated for their antiallergic activities. For instance, certain derivatives demonstrated significant antiallergic activity in preclinical models, suggesting their potential as novel therapeutic agents for allergic conditions. These findings underline the importance of exploring the therapeutic applications of such compounds in allergy treatment and management Studies on antianaphylactic agents. 7. Synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines.
Cytotoxicity and Anticancer Research
The synthesis and evaluation of certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have revealed their cytotoxic properties against specific cancer cell lines. This suggests that compounds with a similar structural framework might possess anticancer activity, warranting further investigation into their potential as anticancer agents. Such studies contribute to the development of novel chemotherapeutic options for cancer treatment Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.
Photosynthetic Electron Transport Inhibition
Research into pyrazole derivatives has identified their ability to inhibit photosynthetic electron transport, a mechanism that could be exploited in the development of herbicides. These findings highlight the potential agricultural applications of such compounds, offering a basis for the discovery of new herbicidal agents Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship.
properties
IUPAC Name |
5-cyclopropyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c15-14(16,17)8-19(10-3-5-21-6-4-10)13(20)11-7-12(22-18-11)9-1-2-9/h7,9-10H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZIAAWAXRAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N(CC(F)(F)F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)



![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

![N-[[6-(Diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)
![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)

![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)
